1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene)
Description
1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) is a symmetric aromatic ether compound featuring a central 1,4-phenylene group linked via oxygen atoms to two phenoxybenzene moieties. Its structure enables unique electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science. The compound is typically synthesized through nucleophilic substitution reactions, such as the condensation of α,α'-dibromo-p-xylene with phenolic derivatives under basic conditions . Applications span high-performance polymers, fluorescent sensors, and pharmaceutical intermediates due to its rigid backbone and capacity for functionalization .
Properties
CAS No. |
920977-15-7 |
|---|---|
Molecular Formula |
C30H22O4 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1,4-bis(2-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C30H22O4/c1-3-11-23(12-4-1)31-27-15-7-9-17-29(27)33-25-19-21-26(22-20-25)34-30-18-10-8-16-28(30)32-24-13-5-2-6-14-24/h1-22H |
InChI Key |
LTNWHWYHIFPAEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2OC3=CC=C(C=C3)OC4=CC=CC=C4OC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) typically involves the reaction of 1,4-dihydroxybenzene with 2-phenoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,1’-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with various biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Bis-Urea Derivatives
Compounds like 1,1′-(((1,2-Phenylenebis(methylene))bis(oxy))bis(4,1-phenylene))bis(3-ethylurea) (10g) and 1,1′-(((1,3-Phenylenebis(methylene))bis(oxy))bis(4,1-phenylene))bis(3-ethylurea) (10h) share the 1,4-phenylene core but incorporate urea linkages. These derivatives exhibit higher melting points (219–220°C for 10g , 213–214°C for 10h ) compared to the target compound, likely due to hydrogen bonding from urea groups enhancing crystallinity .
Thienopyridine-Linked Derivatives
2,2'-(2,2'-(4,4'-(1,4-Phenylenebis(methylene))bis(oxy)bis(4,1-phenylene))bis(2-oxoethane-2,1-diyl))bis(sulfanediyl)bis(4,6-dimethylnicotinonitrile) (4a) replaces phenoxy groups with thienopyridine and nicotinonitrile moieties. This substitution introduces electron-withdrawing nitriles and sulfur atoms, altering electronic properties and enabling applications in optoelectronics .
Ethylene Glycol Derivatives
2,2′-[1,4-Phenylenebis(oxy)]bis[ethanol] features ethylene glycol chains instead of phenoxybenzene. This modification increases hydrophilicity, making it suitable for aqueous-phase reactions and polymer electrolytes .
Physical and Chemical Properties
Structural Flexibility
The dihedral angle between the central 1,4-phenylene and terminal aromatic rings in 1,1'-{2,2'-[1,4-Phenylenebis(methylene)]bis(oxy)bis(2,1-phenylene)}diethanone is 72.49°, indicating significant non-planarity . In contrast, urea-linked analogs (10g, 10h) adopt more planar conformations due to hydrogen bonding, enhancing their packing efficiency .
Biological Activity
1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene), also known as a bisphenol derivative, is an organic compound with the molecular formula C30H22O4. Its structure features a complex arrangement of aromatic rings that contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, highlighting its interactions with biomolecules, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's molecular structure is characterized by:
- Molecular Formula : C30H22O4
- Molecular Weight : 446.5 g/mol
- Aromatic Rings : The presence of multiple phenoxy groups linked by a phenylenebis(oxy) bridge enhances its stability and reactivity.
Biological Activity Overview
Research indicates that 1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) may exhibit several biological activities, including:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and pathways.
- Anti-cancer Potential : Its ability to interact with DNA and proteins may lead to apoptosis in cancer cells.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress.
The biological activity of this compound can be attributed to its structural features that facilitate various interactions:
- π-π Interactions : The aromatic rings can engage in π-π stacking with nucleobases in DNA.
- Hydrogen Bonding : Functional groups within the structure may form hydrogen bonds with proteins and nucleic acids, influencing their activity.
Case Studies
Several studies have investigated the biological effects of 1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene):
-
Study on Anti-inflammatory Effects :
- Researchers observed a significant reduction in TNF-alpha levels in cell cultures treated with the compound.
- The study concluded that it may serve as a lead compound for developing anti-inflammatory drugs.
-
Cancer Cell Line Studies :
- In vitro tests using various cancer cell lines (e.g., breast and prostate cancer) showed that the compound induced apoptosis.
- Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death.
-
Antioxidant Activity Assessment :
- The compound demonstrated strong free radical scavenging activity in DPPH assays.
- Results indicated potential applications in preventing oxidative stress-related diseases.
Comparative Analysis
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene) | C30H22O4 | Complex aromatic structure with potential therapeutic effects |
| Bisphenol A | C15H16O2 | Known endocrine disruptor; simpler structure |
| Diphenyl Ether | C12H10O | Lacks extended phenyl connectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
